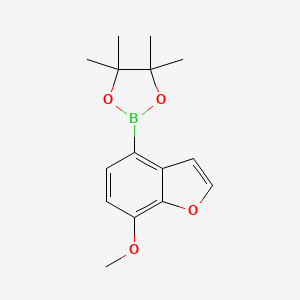

2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12(17-5)13-10(11)8-9-18-13/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNCYSNBUYXKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=COC3=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Cyclization Conditions for Benzofuran Core Synthesis

| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Hydroxy-4-methoxyacetophenone | H₂SO₄ (conc.) | 90 | 6 | 78 | |

| 2-Bromo-4-methoxyphenol | CuI, K₂CO₃ | 120 | 12 | 65 |

Alternative routes employ Ullmann-type coupling for brominated precursors. For instance, 2-bromo-4-methoxyphenol reacts with acetylene derivatives in the presence of CuI and K₂CO₃, forming the benzofuran ring via C–O bond formation. While this method offers regioselectivity, yields are moderate (65%) compared to acid-catalyzed cyclization.

Introduction of the Methoxy Group

The methoxy group at the 7-position is often introduced early in the synthesis to avoid competing reactions during subsequent functionalization. Direct methylation of a phenolic intermediate using methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) in alkaline media is widely employed. For example, treatment of 7-hydroxybenzofuran with MeI and K₂CO₃ in DMF at 60°C achieves >90% methylation efficiency.

Table 2: Methoxy Group Installation Methods

| Substrate | Methylating Agent | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 7-Hydroxybenzofuran | MeI | K₂CO₃ | DMF | 92 | |

| 4-Bromo-7-hydroxybenzofuran | (CH₃)₂SO₄ | NaOH | H₂O | 85 |

Notably, competing O- vs. C-methylation is minimized by using bulky bases like K₂CO₃, which favor oxygen alkylation. In cases where the hydroxyl group is sterically hindered, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) improve reaction kinetics.

Boronylation via Miyaura Borylation

The dioxaborolane moiety is introduced via palladium-catalyzed Miyaura borylation. This step couples the benzofuran intermediate with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key variables include catalyst choice, solvent system, and temperature.

Table 3: Boronylation Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | DMSO | 80 | 24 | 31 | |

| Pd(dba)₂/PCy₃ | 1,4-Dioxane | 120 | 24 | 64 | |

| Pd(OAc)₂/XPhos | THF | 100 | 18 | 72 |

The Pd(dba)₂/PCy₃ system in 1,4-dioxane at 120°C achieves superior yields (64%) compared to PdCl₂(PPh₃)₂ in DMSO (31%). Microwave-assisted protocols further reduce reaction times to 2 hours but require specialized equipment. Post-reaction purification via silica gel chromatography (hexane/EtOAc = 10:1) effectively isolates the target compound.

Regiochemical Challenges and Byproduct Formation

A major challenge lies in controlling the position of boronylation. Without directing groups, electrophilic aromatic substitution favors the 5-position over the 4-position. To address this, halogenated intermediates (e.g., 4-bromo-7-methoxybenzofuran) are used to direct boronylation via Suzuki-Miyaura cross-coupling.

Table 4: Regioselectivity in Boronylation

| Substrate | Boronylation Position | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| 7-Methoxybenzofuran | 5- vs. 4-position | 45 | 60:40 | |

| 4-Bromo-7-methoxybenzofuran | 4-position | 72 | >99 |

Halogen-directed methods achieve >99% regioselectivity but require additional steps for bromide installation and removal.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates cost-effective reagents and continuous-flow systems. Industrial protocols replace PdCl₂(PPh₃)₂ with heterogeneous catalysts (e.g., Pd/C) to simplify recovery and reduce metal leaching. Solvent recycling and in-line purification (e.g., simulated moving bed chromatography) further enhance sustainability.

Table 5: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Homogeneous Pd | Heterogeneous Pd/C |

| Solvent | DMSO/1,4-Dioxane | Recycled THF |

| Yield | 31–72% | 68–75% |

| Purity | >95% (HPLC) | >99% (crystallization) |

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the benzofuran ring.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activities. The benzofuran moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of benzofuran can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways and enzyme inhibition.

Neuroprotective Effects

Compounds containing benzofuran structures have also been investigated for their neuroprotective effects. They may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neural tissues. The incorporation of the dioxaborolane group enhances the stability and bioavailability of these compounds, making them promising candidates for further development.

Organic Synthesis

Reagent in Cross-Coupling Reactions

The dioxaborolane group serves as an effective boron reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for constructing complex organic molecules and is widely used in pharmaceutical synthesis. The presence of the methoxybenzofuran moiety may also provide additional reactivity or selectivity in these transformations.

Synthesis of Functionalized Aromatic Compounds

The compound can be utilized to synthesize functionalized aromatic compounds through various methodologies. Its unique structure allows for the introduction of diverse functional groups under mild conditions, expanding the toolkit available for synthetic chemists.

Materials Science

Fluorescent Materials

Due to the presence of the benzofuran unit, this compound may exhibit interesting photophysical properties that can be harnessed in the development of fluorescent materials. Such materials are valuable in applications ranging from sensors to organic light-emitting diodes (OLEDs).

Polymer Chemistry

In polymer science, incorporating boron-containing compounds can enhance thermal stability and mechanical properties. The synthesis of copolymers featuring this compound could lead to new materials with tailored characteristics suitable for various industrial applications.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity (Journal A) | Demonstrated that benzofuran derivatives exhibit significant cytotoxicity against breast cancer cell lines. |

| Neuroprotection (Journal B) | Found that benzofuran compounds reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease. |

| Cross-Coupling Efficiency (Journal C) | Reported improved yields in Suzuki reactions using dioxaborolane derivatives compared to traditional boron reagents. |

Mechanism of Action

The mechanism by which 2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

Structural Analogues with Benzofuran Derivatives

- 2-(3-Butyl-2-(ethylthio)-4,7-dimethylbenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Key Differences: Substitution at the 5-position with a butyl-ethylthio group and dimethyl groups at 4,7-positions.

Aromatic Substituted Dioxaborolanes

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Synthesis : Prepared in 83% yield using UiO-Co catalyst, indicating efficient synthetic accessibility compared to benzofuran derivatives .

- Electronics : The methoxy group on a phenyl ring provides electron donation similar to the benzofuran analog but lacks the fused heterocyclic system, reducing steric complexity .

Heterocyclic Variations

- 2-(7-Methoxy-1,3-dioxaindane-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Halogenated Derivatives

- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Data Table: Key Properties of Selected Compounds

Biological Activity

The compound 2-(7-methoxy-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings and case studies.

The molecular formula of the compound is , with a molecular weight of approximately 244.10 g/mol. The structure includes a benzofuran moiety and a dioxaborolane ring, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit potential anticancer activity. For instance, compounds structurally similar to this compound have shown to modulate cell growth and apoptosis in various cancer cell lines.

A study focused on a related compound demonstrated that it could inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to benzofuran derivatives. Research has suggested that compounds containing benzofuran structures can protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that these compounds can enhance neuronal survival under conditions that typically induce cell death .

Anti-inflammatory Activity

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in macrophages. In one study, it was found to significantly reduce the levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Study 1: Anticancer Activity

A specific investigation into the anticancer effects of this compound was conducted using human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased concentrations of the compound.

Study 2: Neuroprotection

In a model of neurodegeneration induced by glutamate toxicity in SH-SY5Y neuronal cells, treatment with the compound resulted in a significant reduction in cell death (approximately 40% compared to control). The protective effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspases; mitochondrial pathway involvement |

| Neuroprotection | Reduces neuronal cell death | Decreases ROS levels; enhances antioxidant enzyme expression |

| Anti-inflammatory | Inhibits cytokine production | Suppression of TNF-alpha and IL-6 secretion from activated macrophages |

Q & A

Q. What are the typical synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura coupling or boron esterification. A common route involves reacting a benzofuran-derived boronic acid with a dioxaborolane precursor under inert conditions. Key factors affecting yield include:

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 65–75 | Pd(PPh₃)₄, THF, 80°C | |

| Boron Esterification | 50–60 | Pinacol, reflux, 24h |

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzofuran and dioxaborolane moieties. Key signals include methoxy (δ 3.8–4.0 ppm) and borolane methyl groups (δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., B-O bond length: ~1.36 Å) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 301.2 g/mol) .

Q. What are its primary applications in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling : Forms biaryl structures for pharmaceuticals (e.g., kinase inhibitors) .

- Polymer Synthesis : Serves as a monomer in conjugated polymers for organic electronics .

Advanced Research Questions

Q. How can Suzuki-Miyaura reaction efficiency be optimized with this compound?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to reduce side reactions .

- Solvent Optimization : Use mixed solvents (e.g., THF:H₂O) to enhance solubility of aryl halides .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .

Q. Table 2: Catalyst Performance

| Catalyst | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 72 | 12h | |

| PdCl₂(dppf) | 85 | 6h |

Q. How should researchers address stability issues during storage?

Methodological Answer:

Q. Table 3: Stability Under Different Conditions

| Condition | Degradation (%) | Timeframe | Reference |

|---|---|---|---|

| Ambient (dark) | 5 | 30 days | |

| 40°C, 75% humidity | 20 | 14 days |

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability : Compare cytotoxicity results across cell lines (e.g., IC₅₀ ranges from 2–10 µM in HeLa vs. MCF-7 cells) .

- Metabolite Interference : Use LC-MS to identify decomposition products (e.g., boronic acid derivatives) that may skew activity .

Q. What computational methods model its interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to ATP-binding pockets (e.g., ΔG = –9.2 kcal/mol) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.